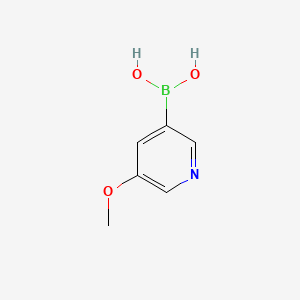

![molecular formula C19H23NO4S B1303029 (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959577-82-3](/img/structure/B1303029.png)

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

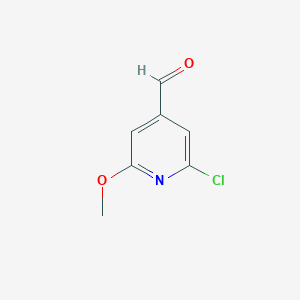

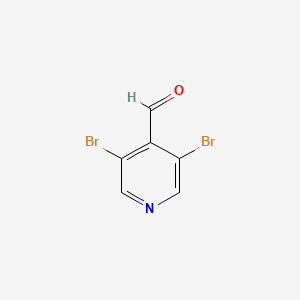

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Organic & Biomolecular Chemistry

- Summary of the application : This compound is used in the synthesis of 2-substituted benzo[b]thiophenes . Benzo[b]thiophene heterocycles are important components of many small molecule pharmaceuticals and drug candidates as well as organic semiconducting materials .

- Methods of application or experimental procedures : The synthesis of 2-substituted benzo[b]thiophenes from 2-alkynyl thioanisoles is catalyzed by a gold(I)–IPr hydroxide . This method is applicable to a wide range of substrates with diverse electronic and steric properties .

- Results or outcomes : The study reported an efficient method for the synthesis of 2-substituted benzo[b]thiophenes .

- Chiral Catalysts & Ligands

- Summary of the application : The compound “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide” is used as a chiral catalyst or ligand . Chiral catalysts and ligands play a crucial role in asymmetric synthesis, which is a key process in the production of enantiomerically pure pharmaceuticals .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the specific reaction being catalyzed. Typically, the chiral catalyst or ligand would be mixed with the reactants in a suitable solvent, and the reaction would be carried out under controlled conditions .

- Results or outcomes : The use of chiral catalysts and ligands can significantly improve the enantioselectivity of a reaction, leading to a higher yield of the desired enantiomer .

- Methyl (2S,4S)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-2-carboxylate

- Summary of the application : This compound is structurally similar to the one you mentioned . While specific applications were not found, compounds of this type are often used in the synthesis of complex organic molecules, including pharmaceuticals .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the specific reaction being catalyzed. Typically, the compound would be mixed with the reactants in a suitable solvent, and the reaction would be carried out under controlled conditions .

- Results or outcomes : The use of such compounds can significantly improve the efficiency of a reaction, leading to a higher yield of the desired product .

Propiedades

IUPAC Name |

(2S,4R)-4-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-19(2,3)24-18(23)20-10-12(9-15(20)17(21)22)8-13-11-25-16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,21,22)/t12-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPWGMSSMXIDPT-DOMZBBRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CSC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376066 |

Source

|

| Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

959577-82-3 |

Source

|

| Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.